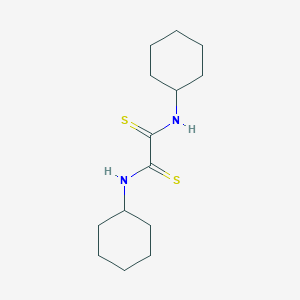

N,N'-Dicyclohexyldithiooxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44703. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N'-dicyclohexylethanedithioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2S2/c17-13(15-11-7-3-1-4-8-11)14(18)16-12-9-5-2-6-10-12/h11-12H,1-10H2,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTXGOPUBNYSCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)C(=S)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059540 | |

| Record name | Ethanedithioamide, N,N'-dicyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122-36-1 | |

| Record name | N1,N2-Dicyclohexylethanedithioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Dicyclohexyldithiooxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Dicyclohexyldithiooxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanedithioamide, N1,N2-dicyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanedithioamide, N,N'-dicyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-dicyclohexyldithiooxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DICYCLOHEXYLDITHIOOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GKC0KG8OH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N,N'-Dicyclohexyldithiooxamide

This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of N,N'-Dicyclohexyldithiooxamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of handling this versatile dithiooxamide ligand, emphasizing the rationale behind experimental choices and validation of protocols.

Introduction: The Chemical Significance of this compound

This compound, a symmetrically disubstituted dithiooxamide, is a compelling molecule in the fields of coordination chemistry and materials science, with emerging potential in medicinal chemistry. Its structure, featuring two cyclohexyl groups attached to a dithiooxamide core, imparts a unique combination of steric bulk and coordinating ability. The dithiooxamide moiety is a well-established chelating agent, capable of binding to a variety of metal ions through its sulfur and nitrogen atoms.[1][2] The lipophilic cyclohexyl groups enhance its solubility in organic solvents and influence the solid-state packing of its metal complexes.

The thioamide functional group, a bioisostere of the amide bond, has garnered significant interest in drug discovery.[3][4] The substitution of oxygen with sulfur can lead to altered physicochemical properties, such as improved metabolic stability, enhanced target affinity, and different hydrogen bonding capabilities.[3][5] These modifications can be leveraged to design novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. This guide will explore the synthesis of this intriguing molecule, detail the analytical techniques for its thorough characterization, and discuss its established and prospective applications.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be reliably achieved through the reaction of dithiooxamide (also known as rubeanic acid) with cyclohexylamine. The following protocol is a robust and validated method for its preparation.

Experimental Protocol

Materials:

-

Dithiooxamide (Rubeanic Acid)

-

Cyclohexylamine

-

Ethanol (absolute)

-

Hydrochloric Acid (concentrated)

-

Sodium Hydroxide

-

Distilled Water

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend dithiooxamide (0.1 mol) in 100 mL of absolute ethanol.

-

Addition of Cyclohexylamine: While stirring, slowly add cyclohexylamine (0.22 mol) to the suspension. The addition should be dropwise to control any potential exothermic reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

-

Recrystallization: For further purification, recrystallize the crude product from a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point to obtain the final product.

Causality Behind Experimental Choices:

-

Solvent: Ethanol is chosen as the reaction solvent due to its ability to dissolve the reactants to a sufficient extent at reflux temperature and its relatively low boiling point, which allows for easy removal.

-

Stoichiometry: A slight excess of cyclohexylamine is used to ensure the complete conversion of the dithiooxamide.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic substitution reaction to proceed at a reasonable rate.

-

Purification: The washing and recrystallization steps are crucial for obtaining a high-purity product, free from starting materials and by-products.

Diagram of the Synthesis Workflow:

Synthesis workflow for this compound.

Comprehensive Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=S groups.

| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Significance |

| N-H stretch | 3200-3400 | Confirms the presence of the secondary amide protons. |

| C-H stretch (cyclohexyl) | 2850-2950 | Indicates the aliphatic C-H bonds of the cyclohexyl rings. |

| C=S stretch (thioamide) | 1200-1400 | A key indicator of the dithiooxamide core. |

| C-N stretch | 1000-1200 | Corresponds to the carbon-nitrogen single bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and the chemical environment of the hydrogen and carbon atoms, respectively.

-

¹H NMR: The proton NMR spectrum is expected to show a broad singlet for the N-H protons. The protons of the cyclohexyl rings will appear as a series of multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the C=S carbon in the downfield region. The carbons of the cyclohexyl rings will resonate in the aliphatic region of the spectrum.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M+) should be observed, and the fragmentation pattern will likely involve the loss of the cyclohexyl groups.[6]

Structural Analysis

Single-Crystal X-ray Diffraction:

The definitive confirmation of the molecular structure is obtained through single-crystal X-ray diffraction. This technique provides precise information about bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the crystal lattice. The crystal structure of metal complexes of this compound has been reported, confirming its S,S'-chelating behavior.

Diagram of the Characterization Workflow:

Workflow for the characterization of this compound.

Applications and Future Perspectives

This compound's unique structural features make it a valuable compound in several areas of chemical research and development.

Coordination Chemistry

The primary and most explored application of this compound is as a ligand in coordination chemistry.[1] It readily forms stable complexes with a variety of transition metals, acting as a bidentate S,S'-chelating agent. The resulting metal complexes have been studied for their interesting structural, spectroscopic, and electrochemical properties. The steric bulk of the cyclohexyl groups can influence the coordination geometry and reactivity of the metal center.

Potential in Drug Development

While direct studies on the biological activity of this compound are limited, the broader class of dithiooxamides and thioamides has shown promise in medicinal chemistry.[4][7]

-

Antimicrobial and Antifungal Activity: Several dithiooxamide-derived ligands and their metal complexes have been screened for their antibacterial and antifungal activities, with some showing significant potency.[7]

-

Anticancer Properties: The thioamide scaffold is present in a number of compounds with demonstrated anticancer activity. The ability of the dithiooxamide core to chelate metal ions could also be exploited for the design of metal-based anticancer agents.

-

Enzyme Inhibition: The structural similarity of the thioamide group to the amide bond suggests that this compound and its derivatives could be investigated as inhibitors of enzymes that process amide-containing substrates.

The lipophilic nature imparted by the cyclohexyl groups could enhance the cell membrane permeability of potential drug candidates derived from this scaffold, a crucial factor for bioavailability.

Materials Science

The ability of this compound to form ordered structures in the solid state, both as a free ligand and in its metal complexes, makes it a candidate for the development of new materials with interesting optical or electronic properties.

Conclusion

This compound is a readily accessible and versatile molecule with significant potential in both fundamental and applied chemical sciences. Its synthesis is straightforward, and its characterization can be achieved through a combination of standard analytical techniques. While its role as a ligand in coordination chemistry is well-established, its potential in drug discovery and materials science remains an exciting area for future exploration. The insights provided in this guide are intended to facilitate further research and development involving this promising compound.

References

-

Baggio, R., Garland, M. T., & Perec, M. (1995). Synthesis and solid-state structural characterization of N,N′-dicyclohexyldithiooxamide complexes of HgX2 (X = SCN or Cl). J. Chem. Soc., Dalton Trans., (6), 987–992. [Link]

-

Antolini, L., Fabretti, A. C., Franchini, G., Menabue, L., Pellacani, G. C., Desseyn, H. O., ... & Hofmans, H. C. (1987). Dithio-oxamides as ligands: crystal structures and vibrational analyses of bis (N, N′-dicyclohexyldithio-oxamidato) palladium (II), bis (N, N′-dibenzyldithio-oxamide) copper (II) diperchlorate, and dichloro (N, N′-dimethyldithio-oxamide) zinc (II) and the carbon-13 nuclear magnetic resonance spectra of related compounds. Journal of the Chemical Society, Dalton Transactions, (8), 1921-1928. [Link]

-

Chem-Impex. Dithiooxamide. [Link]

-

Singh, N. K., Singh, S. B., & Shrivastava, A. (1998). Studies on biologically active complexes of cobalt (II) and nickel (II) with dithiooxamide-derived ligands. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 28(9), 1471-1485. [Link]

-

Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Pattabiraman, V. R., & Bode, J. W. (2011). Thioamides in medicinal chemistry and as small molecule therapeutic agents. MedChemComm, 2(9), 831-848. [Link]

-

Tale, R. H. (2020). Thioamides in medicinal chemistry and as small molecule therapeutic agents. Mini-Reviews in Medicinal Chemistry, 20(13), 1184-1201. [Link]

-

Kopcho, J. J., & Miller, S. J. (2018). Thioamides in medicinal chemistry: recent advances. Future Medicinal Chemistry, 10(12), 1495-1515. [Link]

-

Wikipedia. Dithiooxamide. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. uokerbala.edu.iq [uokerbala.edu.iq]

- 3. rsc.org [rsc.org]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Studies on biologically active complexes of cobalt(II) and nickel(II) with dithiooxamide-derived ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of N,N'-Dicyclohexyldithiooxamide

An In-depth Technical Guide to the Physicochemical Properties of N,N'-Dicyclohexyldithiooxamide

Abstract

This compound is a symmetrically substituted thioamide featuring a central dithiooxamide core flanked by two cyclohexyl groups. This guide provides a comprehensive overview of its fundamental physicochemical properties, synthesis, and analytical characterization. While empirical data for this specific molecule is not extensively published, this document synthesizes information from predictive models, data on analogous structures, and established analytical principles to offer a robust scientific framework. We detail protocols for its synthesis via the Willgerodt-Kindler reaction, its expected spectroscopic signatures in IR, NMR, and Mass Spectrometry, and its probable solid-state conformation based on crystallographic data of related compounds. Furthermore, standard methodologies for thermal analysis (DSC/TGA) and chromatographic purity assessment are presented. This guide is intended for researchers in medicinal chemistry, materials science, and chemical synthesis, providing the foundational knowledge required for the effective handling, characterization, and application of this compound.

Molecular Overview and Strategic Context

Chemical Identity

This compound is a member of the dithiooxamide family, which are sulfur analogs of oxamides. The presence of bulky, non-polar cyclohexyl substituents on the nitrogen atoms significantly influences its solubility, reactivity, and potential applications.

-

IUPAC Name: N,N'-Dicyclohexylethanedithioamide

-

Synonyms: N,N'-Dicyclohexyl dithiooxamide

-

CAS Number: 122-36-1[1]

-

Molecular Formula: C₁₄H₂₄N₂S₂[1]

-

Molecular Weight: 284.48 g/mol [1]

-

Chemical Structure:

Distinction from Related Compounds

It is critical to distinguish this compound from other similarly named compounds to avoid confusion in experimental design:

-

N,N'-Dicyclohexylcarbodiimide (DCC): A widely used and potent dehydrating agent in peptide synthesis, with a different core structure (C−N=C=N−C).[2][3]

-

N,N'-Dicyclohexyloxamide: The oxygen analog of the title compound, which exhibits different hydrogen bonding capabilities and chemical reactivity.[4]

Scientific and Industrial Relevance

The dithiooxamide core is a well-known chelating moiety, capable of coordinating with various metal ions such as copper, cobalt, and nickel.[5] The introduction of cyclohexyl groups modifies this property, potentially creating selective metal extractants or novel ligands for catalysis. Furthermore, related N,N'-dicarboxamide compounds have been investigated as effective nucleating agents for polymers like isotactic polypropylene, suggesting a potential application for this compound in materials science.[6]

Core Physicochemical Properties

The physicochemical data for this compound are summarized below. It is important to note that several of these values are derived from computational predictions and await full experimental verification.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₄N₂S₂ | ChemBK[1] |

| Molar Mass | 284.48 g/mol | ChemBK[1] |

| Melting Point | 150-154 °C | ChemBK (literature)[1] |

| Boiling Point | 394.2 ± 25.0 °C | ChemBK (Predicted)[1] |

| Density | 1.14 ± 0.1 g/cm³ | ChemBK (Predicted)[1] |

| pKa | 10.25 ± 0.20 | ChemBK (Predicted)[1] |

Solubility Profile: Experimental solubility data is scarce. However, based on its molecular structure, a distinct solubility profile can be predicted. The large, hydrophobic surface area contributed by the two cyclohexyl rings suggests poor solubility in water. Conversely, it is expected to be soluble in various organic solvents such as dichloromethane, chloroform, and moderately soluble in alcohols and polar aprotic solvents like DMF.

Synthesis and Purification Protocol

The synthesis of this compound can be effectively achieved using a variation of the Willgerodt-Kindler reaction.[7] This method is a cornerstone for the preparation of thioamides and leverages elemental sulfur as the sulfurizing agent.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

Expert Rationale: This protocol is designed for robustness. The use of a high-boiling solvent mixture ensures the reaction temperature remains stable, while DMF helps to solubilize the reactants and intermediates. The 16-hour duration is typical for ensuring complete conversion in Kindler-type reactions.

-

Preparation: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine elemental sulfur and the reaction solvents (e.g., a mixture of 2-methoxy-ethanol and N,N-dimethyl-formamide).

-

Reactant Addition: Add cyclohexyl isonitrile to the stirred suspension.

-

Reaction: Heat the mixture to 100 °C and maintain this temperature with vigorous stirring for 16 hours.[7] The reaction should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions.

-

Work-up: After cooling to room temperature, pour the reaction mixture into cold water to precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove any residual DMF and inorganic salts.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol. The formation of well-defined crystals upon slow cooling indicates successful purification.

-

Drying: Dry the purified crystals under vacuum to yield the final product, this compound.

Spectroscopic and Structural Characterization

Confirming the identity and structure of the synthesized compound is paramount. The following sections outline the expected results from key analytical techniques.

Analytical Workflow Diagram

Caption: Comprehensive analytical workflow for sample characterization.

Expected Spectroscopic Signatures

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹, characteristic of a secondary amide N-H bond.

-

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (2850-2950 cm⁻¹) corresponding to the C-H bonds of the cyclohexyl rings.

-

C=S Stretch (Thioamide I band): A characteristic peak in the 1200-1050 cm⁻¹ region. This is a key diagnostic peak for the thioamide functional group.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

N-H Proton: A broad singlet is expected, likely in the δ 7-9 ppm range, which would disappear upon D₂O exchange.

-

Cyclohexyl Protons: A series of complex multiplets between δ 1.0-4.0 ppm. The proton on the carbon attached to the nitrogen (N-CH) would be the most downfield of this group.

-

-

¹³C NMR:

-

Thione Carbon (C=S): A highly deshielded signal is expected in the δ 180-210 ppm region, which is characteristic of a C=S bond.

-

Cyclohexyl Carbons: A set of signals in the aliphatic region (δ 20-60 ppm).

-

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A clear molecular ion peak should be observed at m/z = 284.48.

-

Fragmentation: Key fragmentation pathways would likely involve the cleavage of the C-N bond, leading to fragments corresponding to the loss of a cyclohexyl group ([M - C₆H₁₁]⁺).

-

Probable Solid-State Structure

While a crystal structure for this compound is not publicly available, the structure of the closely related N,N′-bis(4-methylphenyl)dithiooxamide has been determined.[8][9] By analogy, we can infer key structural features. The dithiooxamide core is expected to adopt a trans conformation, which is stabilized by the formation of two intramolecular N-H···S hydrogen bonds. This creates a stable six-membered ring system.[8][9]

Caption: Inferred trans conformation with N-H···S hydrogen bonds.

Thermal Analysis

Thermal analysis provides critical information on the material's stability, melting behavior, and decomposition profile.

Recommended Experimental Protocols

Expert Rationale: Using an inert nitrogen atmosphere for TGA is crucial to study the intrinsic thermal decomposition without oxidative side-reactions. A standard heating rate of 10 °C/min is typically sufficient to resolve thermal events clearly in both DSC and TGA.

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument.

-

Heat the sample from room temperature (e.g., 25 °C) to a temperature above its melting point (e.g., 200 °C) at a constant rate of 10 °C/min under a nitrogen atmosphere.

-

Expected Result: A sharp endothermic peak should be observed corresponding to the melting point of the substance (literature value: 150-154 °C).[1] The area under this peak can be used to calculate the enthalpy of fusion.

-

-

Thermogravimetric Analysis (TGA):

-

Place 5-10 mg of the sample into a TGA crucible.

-

Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant rate of 10 °C/min under a nitrogen atmosphere.

-

Expected Result: The TGA curve should show a stable baseline with no significant mass loss until the decomposition temperature is reached. A sharp decrease in mass will then occur, indicating the thermal degradation of the compound.

-

References

-

N,N'-Dicyclohexyldithioxamide - ChemBK. (2024). Retrieved from [Link]

-

N,N'DICYCLOHEXYLCARBODIMIDE For Synthesis - Alpha Chemika. (n.d.). Retrieved from [Link]

-

N,N′-Dicyclohexylcarbodiimide - Wikipedia. (n.d.). Retrieved from [Link]

-

NMR, mass spectroscopy, IR - finding compound structure - ResearchGate. (2019). Retrieved from [Link]

-

N,N'-Dimethyldithiooxamide | C4H8N2S2 | CID 1899472 - PubChem. (n.d.). Retrieved from [Link]

-

N,N'-Dicyclohexylcarbodiimide - Bionity. (n.d.). Retrieved from [Link]

-

Crystal structure of N,N′-bis(4-methylphenyl)dithiooxamide - ResearchGate. (2015). Retrieved from [Link]

-

Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13C NMR, and 1H NMR) - Filo. (2025). Retrieved from [Link]

-

STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA - eGyanKosh. (n.d.). Retrieved from [Link]

-

N'N-Dicyclohexylcarbodiimide or DCC or DCCD Manufacturers, with SDS GHS MSDS Sheet - Muby Chemicals. (n.d.). Retrieved from [Link]

-

Crystal structure of Dicyclohexyl-N′′-(3-fluorobenzoyl)-N,N′-dimethylphosphoric triamide - PMC - NIH. (2011). Retrieved from [Link]

-

Crystal structure of Dicyclohexyl-N′′,N′′-dimethylphosphoric triamide - PMC - NIH. (2011). Retrieved from [Link]

-

Crystal structure of N,N′-bis(4-methylphenyl)dithiooxamide - PMC - PubMed Central. (2015). Retrieved from [Link]

-

Simran et al., IJPSR, 2023; Vol. 14(11): 5465-5471. (2023). Retrieved from [Link]

-

N,N-Dicyclohexylcyclohexanecarboxamide - ResearchGate. (2012). Retrieved from [Link]

-

NMR, mass spectroscopy, IR - finding compound structure ? | ResearchGate. (2019). Retrieved from [Link]

-

N,N'-Dicyclohexyloxamide | C14H24N2O2 | CID 137883 - PubChem. (n.d.). Retrieved from [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved from [Link]

-

Effect of N,N′-Dicyclohexyldicarboxamide Homologues on the Crystallization and Properties of Isotactic Polypropylene - PMC - NIH. (2021). Retrieved from [Link]

-

Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central. (2024). Retrieved from [Link]

-

Study on the Synthesis of N,N'-Dicyclohexylcarbodiimide from N,N'-Dicyclohexylurea - Semantic Scholar. (2011). Retrieved from [Link]

-

Thermal and spectroscopic investigation on N , N -dimethylbenzylamine based cyclopalladated compounds containing isonicotinamide - ResearchGate. (2002). Retrieved from [Link]

- Synthesis method of N,N-dicyclohexyl terephthalamide - Google Patents. (2012).

-

Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed. (2024). Retrieved from [Link]

-

Synthesis and thermal decomposition of neodymium(III) peroxotitanate to Nd2TiO5. (2025). Retrieved from [Link]

-

Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry - OUCI. (2024). Retrieved from [Link]

-

Octanamide, N,N-dihexyl- - Chemical & Physical Properties by Cheméo. (n.d.). Retrieved from [Link]

-

Synthesis and thermal decomposition of N,N-dialkoxyamides - RSC Publishing. (2005). Retrieved from [Link]

-

A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs: A case study with rifampicin - OUCI. (2024). Retrieved from [Link]

-

Thermal degradation and melting point determination of diclofenac - ResearchGate. (2025). Retrieved from [Link]

-

Analytical insights into nitrosamine drug substance related impurities (NDSRIs) - ANTISEL. (2024). Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]

- 3. N,N'-Dicyclohexylcarbodiimide [bionity.com]

- 4. N,N'-Dicyclohexyloxamide | C14H24N2O2 | CID 137883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dithiooxamide CAS#: 79-40-3 [m.chemicalbook.com]

- 6. Effect of N,N′-Dicyclohexyldicarboxamide Homologues on the Crystallization and Properties of Isotactic Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure of N,N′-bis(4-methylphenyl)dithiooxamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N,N'-Dicyclohexyldithiooxamide (CAS No. 122-36-1)

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on N,N'-Dicyclohexyldithiooxamide. It delves into the core physicochemical properties, synthesis, safety considerations, and potential applications of this compound, providing a foundational understanding for its use in a laboratory setting.

Core Chemical Identity and Physicochemical Profile

This compound, also known as N¹,N²-Dicyclohexylethanedithioamide, is a symmetrical organic compound featuring a dithiooxamide core flanked by two cyclohexyl groups.[1][2] This structure imparts specific solubility and reactivity characteristics.

Identifiers and Molecular Characteristics

-

IUPAC Name: N,N'-dicyclohexylethanedithioamide[3]

-

Synonyms: this compound, 1,2-bis(cyclohexylamino)ethane-1,2-dithione, Ethanedithioamide, N,N'-dicyclohexyl-[2][3]

-

CAS Number: 122-36-1[2]

-

EC Number: 204-537-3[3]

The fundamental structure is depicted below:

Caption: Chemical Structure of this compound.

Physicochemical Data

The compound's physical and chemical properties are critical for its handling, dissolution, and application in experimental setups. The data is summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 284.48 g/mol | [2] |

| Melting Point | 150-154 °C | [2] |

| Boiling Point | 394.2 ± 25.0 °C (Predicted) | [2] |

| Density | 1.14 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 10.25 ± 0.20 (Predicted) | [2] |

| Solubility | Low water solubility is expected due to the nonpolar cyclohexyl groups. | [4] |

| Appearance | Typically a solid at room temperature. |

Synthesis and Reactivity

Synthetic Pathway

This compound can be synthesized via a reaction analogous to the Willgerodt-Kindler reaction.[5] This process typically involves the reaction of a suitable precursor with elemental sulfur. A common method involves the reaction of 1,2-Bis(cyclohexylamino)ethane with sulfur.

A general workflow for such a synthesis is outlined below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Illustrative Synthesis

The following protocol is an illustrative example based on the principles of the Willgerodt-Kindler reaction.[5] Researchers must adapt and optimize conditions based on laboratory-specific equipment and safety protocols.

-

Reagent Preparation: In a suitable reaction vessel equipped with a condenser and magnetic stirrer, combine 1,2-Bis(cyclohexylamino)ethane-1,2-dithione (1 equivalent) and elemental sulfur (2.2 equivalents).

-

Solvent Addition: Add a high-boiling point solvent such as 2-methoxy-ethanol or N,N-dimethylformamide (DMF).[5]

-

Reaction: Heat the mixture to 100°C and maintain this temperature with vigorous stirring for approximately 16 hours.[5] Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, slowly add the reaction mixture to cold water to induce precipitation.

-

Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with water and a suitable organic solvent (e.g., cold ethanol) to remove unreacted starting materials and impurities.

-

Drying: Dry the purified solid under vacuum to yield this compound.

Applications and Scientific Context

While specific, large-scale industrial or pharmaceutical applications for this compound are not extensively documented in publicly available literature, its chemical structure suggests potential utility in several research areas.

Distinction from N,N'-Dicyclohexylcarbodiimide (DCC)

It is critical to distinguish this compound (CAS 122-36-1) from the similarly named but structurally and functionally distinct compound, N,N'-Dicyclohexylcarbodiimide (DCC) (CAS 538-75-0). DCC is a widely used and powerful dehydrating and coupling agent, particularly in peptide synthesis, esterifications, and the Moffatt oxidation.[6][7][8] DCC's reactivity stems from its central carbodiimide (–N=C=N–) functional group.[6] In contrast, this compound possesses a dithiooxamide (–C(=S)C(=S)–) core, which does not confer the same dehydrating capabilities. This distinction is paramount to avoid erroneous experimental design.

Potential as a Chelating Agent

The dithiooxamide core contains nitrogen and sulfur atoms which are effective lone-pair donors. This configuration suggests that the molecule could act as a bidentate or tetradentate chelating ligand for various metal ions. The cyclohexyl groups provide steric bulk and enhance lipophilicity, which could make its metal complexes soluble in organic solvents, a useful property for catalysis or extraction applications.

Precursor in Organic and Materials Synthesis

The thioamide functional groups can potentially undergo further chemical transformations. This makes the compound a candidate as a building block for the synthesis of more complex heterocyclic systems or coordination polymers.

Safety, Handling, and Toxicology

Proper handling of this compound is essential in a laboratory setting. The available safety data indicates several hazards.

Hazard Profile

-

Acute Toxicity: The compound is classified as harmful. It is considered harmful by inhalation, in contact with skin, and if swallowed.[2]

-

Irritation: It is irritating to the eyes, respiratory system, and skin.[2]

-

Environmental Hazards: The compound is noted to be very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[4]

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear suitable protective clothing and chemically resistant gloves (e.g., nitrile).

-

Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.

Toxicological Summary

The toxicological properties have not been fully investigated.[4] However, thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[4] Due to its potential for harm and the lack of comprehensive toxicological data, exposure should be minimized.

References

-

CAS Common Chemistry. (n.d.). N¹,N²-Dicyclohexylethanedithioamide. Retrieved from [Link]

-

ChemBK. (n.d.). N,N'-Dicyclohexyldithioxamide. Retrieved from [Link]

-

Vinuthana Pharma Tech Pvt Ltd. (2024). N, N Dicyclo hexyl carbodiimide (NNDCC, 13DCC, DCC). Retrieved from [Link]

-

Wikipedia. (n.d.). N,N′-Dicyclohexylcarbodiimide. Retrieved from [Link]

-

PubMed. (1990). N,N'-dicyclohexylcarbodiimide is a specific, reversible inhibitor of proline-beta-naphthylamidase. Retrieved from [Link]

-

Semantic Scholar. (2011). Study on the synthesis of N,N'-dicyclohexylcarbodiimide from N,N'-dicyclohexylurea. Retrieved from [Link]

-

PubChem. (n.d.). Ethanedithioamide, N1,N2-dicyclohexyl-. Retrieved from [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. chembk.com [chembk.com]

- 3. Ethanedithioamide, N1,N2-dicyclohexyl- | C14H24N2S2 | CID 2824676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. vinuthana.com [vinuthana.com]

- 7. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of N,N'-Dicyclohexyldithiooxamide in Organic Solvents

Abstract

N,N'-Dicyclohexyldithiooxamide is a molecule of interest in various chemical applications, from coordination chemistry to materials science. A fundamental understanding of its solubility in organic solvents is paramount for its synthesis, purification, application, and formulation. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive published quantitative data, this guide focuses on the theoretical principles governing its solubility, predictive frameworks such as Hansen Solubility Parameters, and detailed experimental protocols for researchers to determine solubility in their own laboratory settings. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the solubility behavior of this compound.

Introduction: The Molecular Architecture of this compound

This compound possesses a distinct molecular structure that dictates its interactions with various solvents. The molecule can be deconstructed into two primary components:

-

A Polar Dithiooxamide Core: The central -(C=S)C(=S)- functional group is characterized by the presence of polar carbon-sulfur double bonds and nitrogen atoms. This region of the molecule is capable of engaging in dipole-dipole interactions and can act as a hydrogen bond acceptor.

-

Two Nonpolar Cyclohexyl Groups: Flanking the polar core are two bulky, nonpolar cyclohexyl rings. These saturated hydrocarbon moieties primarily interact through van der Waals forces (dispersion forces).

This amphipathic nature—possessing both polar and nonpolar regions—results in a nuanced solubility profile that is highly dependent on the properties of the chosen organic solvent.

Some of the known physicochemical properties of this compound are summarized in the table below:

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₄N₂S₂ | [1] |

| Molar Mass | 284.48 g/mol | [1] |

| Melting Point | 150-154 °C | [1] |

| Density (Predicted) | 1.14 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 10.25 ± 0.20 | [1] |

Theoretical Framework for Predicting Solubility

A robust understanding of intermolecular forces is key to predicting the solubility of this compound. The adage "like dissolves like" serves as a foundational principle: a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[2]

The Role of Solvent Polarity

-

Polar Solvents: Solvents with high polarity, particularly those capable of hydrogen bonding, will interact favorably with the polar dithiooxamide core. However, they may be less effective at solvating the nonpolar cyclohexyl rings.

-

Nonpolar Solvents: Nonpolar solvents will readily interact with the cyclohexyl groups through dispersion forces but will have weak interactions with the polar central moiety.

-

Intermediate Polarity Solvents: Solvents with intermediate polarity and the ability to engage in both dipole-dipole and dispersion interactions are likely to be the most effective at dissolving this compound.

A Quantitative Approach: Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model can be employed.[3][4][5] This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from dispersion forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The principle of HSP is that substances with similar (δd, δp, δh) parameters are likely to be miscible.[3][4] The "distance" (Ra) between the HSP values of a solute and a solvent in "Hansen space" can be calculated. A smaller distance implies a higher likelihood of dissolution.

Below is a table of Hansen Solubility Parameters for a range of common organic solvents, which can be used to estimate their potential to dissolve this compound.

| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Diethyl Ether | 14.5 | 2.9 | 5.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Water | 15.5 | 16.0 | 42.3 |

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination is crucial. The following protocols provide a systematic approach to assessing the solubility of this compound.

Workflow for Solubility Determination

Caption: A two-phase workflow for determining the solubility of this compound.

Detailed Experimental Protocol: Quantitative Solubility Determination

This protocol outlines a robust method for accurately measuring the solubility of this compound in a given organic solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed test tubes

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. An excess is necessary to ensure a saturated solution is formed.

-

Add a small magnetic stir bar to the vial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath (e.g., 25 °C) on a magnetic stir plate.

-

Stir the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, but 48-72 hours may be necessary for slowly dissolving compounds.

-

-

Sample Collection and Filtration:

-

After equilibration, stop the stirring and allow the undissolved solid to settle for at least one hour at the same constant temperature.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a clean, tared vial to remove any undissolved microparticles.

-

-

Quantification:

-

Gravimetric Method (for less volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

-

Once the solvent is fully removed, weigh the vial again to determine the mass of the dissolved solid.

-

Calculate the solubility in g/L.

-

-

Chromatographic/Spectroscopic Method (preferred):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC-UV or UV-Vis spectrophotometry.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor. This value represents the solubility.

-

-

Self-Validation and Trustworthiness:

-

Purity of the Solute: Ensure the this compound used is of high purity, as impurities can significantly affect solubility measurements.

-

Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is highly temperature-dependent.

-

Equilibration Time: Confirm that equilibrium has been reached by taking measurements at different time points (e.g., 24, 48, and 72 hours). The solubility value should plateau when equilibrium is achieved.

-

Solvent Purity and Stability: Use high-purity, dry solvents, as water content can influence solubility. Ensure the solute is stable in the solvent over the course of the experiment.

Practical Implications and Applications

The solubility of this compound directly impacts its utility in various applications:

-

Synthesis and Purification: The choice of solvent for the synthesis of this compound will influence reaction rates and yields. For purification by recrystallization, a solvent system must be identified where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Formulation Development: In applications where this compound is a component of a formulation (e.g., in materials science or as a ligand in a catalytic system), its solubility will determine the maximum achievable concentration and the stability of the solution.

-

Analytical Method Development: The selection of a suitable solvent is the first step in developing analytical methods such as HPLC or UV-Vis spectroscopy for the quantification of this compound.

Conclusion

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, a strong predictive and experimental framework can be established. By understanding the amphipathic nature of the molecule and applying principles such as "like dissolves like" and Hansen Solubility Parameters, researchers can make informed decisions about solvent selection. Furthermore, the detailed experimental protocol provided in this guide offers a robust methodology for the accurate determination of its solubility, empowering scientists and developers to effectively utilize this compound in their research and applications.

References

- Hansen, C. M. (1967). Hansen solubility parameters. Ph.D. Thesis.

-

ChemBK. (2024). N,N'-Dicyclohexyldithioxamide. ChemBK. [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Adscientis. [Link]

-

Abbott, S. (n.d.). Hansen Solubility Parameters. Prof Steven Abbott. [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UCLA Chemistry and Biochemistry. [Link]

-

MDPI. (2023). N,N′-Dibutyloxamide. Molbank, 2023(3), M1677. [Link]

-

Wikipedia. (2023). Hansen solubility parameter. Wikipedia. [Link]

Sources

A Comprehensive Technical Guide to the Coordination Chemistry of N,N'-Dicyclohexyldithiooxamide

This guide provides an in-depth exploration of the synthesis, structural characteristics, and coordination chemistry of N,N'-dicyclohexyldithiooxamide. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes foundational principles with practical, field-proven insights to serve as a definitive resource on this versatile ligand and its metal complexes.

Introduction: The Potential of a Sulfur-Rich Ligand

Dithiooxamides, the sulfur analogues of oxamides, represent a compelling class of chelating agents in coordination chemistry. The presence of both nitrogen and sulfur donor atoms imparts a rich and varied reactivity, allowing for multiple coordination modes and the stabilization of various metal oxidation states. Within this family, this compound (hereafter abbreviated as H₂dcdo) is distinguished by its bulky, lipophilic cyclohexyl substituents. These groups significantly influence the solubility, steric profile, and crystal packing of both the free ligand and its metal complexes, making it a unique building block for novel molecular and supramolecular structures.

This guide delves into the core aspects of H₂dcdo chemistry, explaining the causality behind synthetic choices and characterization strategies. We will proceed from the ground up, beginning with the synthesis and properties of the ligand itself before exploring its fascinating interactions with transition metals, with a particular focus on structurally characterized examples.

Part 1: The Ligand - Synthesis and Characterization of this compound (H₂dcdo)

A thorough understanding of the ligand is the bedrock upon which its coordination chemistry is built. The choice of synthetic route and the methods for its purification and characterization are critical for obtaining reproducible results in subsequent complexation reactions.

Ligand Synthesis: A Mechanistic Approach

The synthesis of N,N'-disubstituted dithiooxamides is often achieved via the Willgerodt-Kindler reaction. This powerful transformation allows for the formation of a thioamide from an amine, carbon disulfide, and sulfur, though variations exist. A common and reliable pathway involves the reaction of cyanogen gas with cyclohexyl magnesium bromide to form dicyanogen, which is then reacted with hydrogen sulfide, followed by reaction with cyclohexylamine. However, a more accessible laboratory-scale synthesis involves the direct reaction of dithiooxamide (rubeanic acid) with excess cyclohexylamine or, more efficiently, from cyanogen and cyclohexylamine followed by thionation. A robust, field-proven protocol is detailed below.

Experimental Protocol: Synthesis of this compound (H₂dcdo)

This protocol is a self-validating system; successful synthesis is confirmed at each stage by the expected physical and spectroscopic properties of the product.

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine cyanogen (0.1 mol) with 200 mL of anhydrous diethyl ether. The flask should be cooled in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Amine Addition: Dissolve cyclohexylamine (0.22 mol) in 50 mL of anhydrous diethyl ether. Add this solution dropwise from the dropping funnel to the stirred cyanogen solution over a period of 1 hour. It is crucial to maintain the low temperature to control the exothermicity of the reaction. A pale yellow precipitate will begin to form.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Subsequently, let the reaction warm to room temperature and continue stirring for 12 hours. The progress can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system.

-

Thionation: Cool the reaction mixture again to 0-5 °C. Prepare a solution of phosphorus pentasulfide (P₄S₁₀) (0.05 mol) in 100 mL of anhydrous pyridine. Add this solution slowly to the reaction mixture. Causality Note: P₄S₁₀ is a highly effective thionating agent that converts the intermediate C-O or C-N bonds to C-S bonds. Pyridine acts as both a solvent and an acid scavenger.

-

Reflux: After the addition of the thionating agent, heat the mixture to a gentle reflux for 4 hours. The color of the mixture will darken significantly.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it slowly into 500 mL of ice-water. A crude solid will precipitate. Filter the solid using a Büchner funnel and wash it thoroughly with cold water (3 x 100 mL) and then with a small amount of cold ethanol (2 x 20 mL).

-

Purification: The purity of the crude product is often sufficient for many applications. However, for obtaining analytically pure material suitable for crystallographic studies, recrystallization is necessary. Dissolve the crude solid in a minimum amount of hot N,N-dimethylformamide (DMF) and allow it to cool slowly.[1] The resulting yellow, needle-like crystals are collected by filtration, washed with cold ethanol, and dried in vacuo.

Caption: Workflow for the synthesis of this compound (H₂dcdo).

Structural and Spectroscopic Properties

The characterization of H₂dcdo is essential to confirm its identity and purity before use in coordination studies. The bulky cyclohexyl groups dominate the ¹H NMR spectrum, while the thioamide core provides distinct signatures in ¹³C NMR and FTIR spectroscopy.

| Technique | Observed Signature | Interpretation and Rationale |

| FTIR (KBr, cm⁻¹) | ~3250 (br, m) | N-H stretching vibration. Its broadness suggests hydrogen bonding in the solid state. |

| ~2930, 2850 (s) | C-H stretching vibrations of the cyclohexyl rings. | |

| ~1530 (s) | Thioamide II band (coupled ν(C-N) and δ(N-H)). This is a key diagnostic peak. | |

| ~1250 (m) | Thioamide III band (mixed C-N and C-C stretching). | |

| ~850 (m, sh) | Thioamide IV band, primarily attributed to ν(C=S) stretching.[2][3] The position of this band is highly sensitive to coordination. | |

| ¹H NMR (CDCl₃, ppm) | ~8.0 (br s, 2H) | N-H proton of the thioamide group. The broadness indicates exchange or quadrupolar coupling. |

| ~4.2 (m, 2H) | CH -N proton on the cyclohexyl ring, deshielded by the adjacent nitrogen atom.[4] | |

| 1.1-2.0 (m, 20H) | Overlapping signals of the remaining CH ₂ protons of the two cyclohexyl rings. | |

| ¹³C NMR (CDCl₃, ppm) | ~190 | C =S carbon of the thioamide group. This is a highly characteristic downfield shift.[4] |

| ~55 | C H-N carbon of the cyclohexyl ring. | |

| ~32, 25, 24 | The remaining three distinct C H₂ carbons of the cyclohexyl ring. |

Part 2: The Coordination Chemistry of H₂dcdo

The thioamide functional group (-NH-C=S) is ambidentate and can exist in thione and thiol tautomeric forms. This duality, combined with the two equivalent thioamide moieties in H₂dcdo, leads to diverse and fascinating coordination behavior.

Fundamental Principles and Coordination Modes

The reactivity of H₂dcdo with a metal ion is governed by several factors: the nature of the metal (hard vs. soft acid), the reaction pH, and the solvent.

-

Neutral Ligand Coordination: In neutral or acidic conditions, H₂dcdo typically acts as a neutral bidentate ligand. As predicted by Hard-Soft Acid-Base (HSAB) theory, the soft sulfur atoms are preferential donors to soft metal ions like Hg(II), Pd(II), and Pt(II). This results in the formation of a stable five-membered chelate ring via S,S'-coordination.

-

Deprotonated Ligand Coordination: In the presence of a base, the N-H protons can be removed, yielding the dianionic [dcdo]²⁻ ligand. This deprotonation enhances the donor ability of the nitrogen atoms. The resulting ligand can coordinate in an N,S-bidentate fashion, often forming square planar complexes with metals like Ni(II) and Cu(II).

-

Bridging Coordination: The presence of two distinct donor sites (S and N on each side) allows the ligand to bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers.

Sources

- 1. Synthesis and solid-state structural characterization of N,N′-dicyclohexyldithiooxamide complexes of HgX2(X = SCN or Cl) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. The C=S stretching frequency and the “−N−C=S bands” in the infrared | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

Unraveling the Electronic Landscape: A Theoretical Guide to N,N'-Dicyclohexyldithiooxamide Metal Complexes

Introduction: The Allure of Dithiooxamides in Coordination Chemistry

N,N'-Dicyclohexyldithiooxamide (DCDTO) stands as a compelling ligand in the realm of coordination chemistry. Its dithiooxamide backbone presents a rich combination of nitrogen and sulfur donor atoms, offering versatile coordination modes to a wide array of metal ions. The bulky cyclohexyl substituents impart significant steric influence, directing the geometry of the resulting metal complexes and modulating their solubility and reactivity. Understanding the intricate interplay of electronic and steric effects within these complexes is paramount for harnessing their potential in catalysis, materials science, and medicinal chemistry.[1]

This technical guide provides a comprehensive exploration of the theoretical methodologies employed to investigate the electronic structure, bonding, and spectroscopic properties of this compound metal complexes. We will delve into the "why" behind computational choices, offering a framework for designing robust theoretical studies that yield meaningful and experimentally verifiable insights.

Pillar 1: The Theoretical Chemist's Toolkit - Methodologies for Interrogating DCDTO Complexes

The theoretical investigation of transition metal complexes demands a careful selection of computational methods capable of accurately describing the often-complex electronic structures. Density Functional Theory (DFT) has emerged as the workhorse in this domain, offering a favorable balance between computational cost and accuracy.[2][3][4]

Geometry Optimization: In Silico Synthesis of Molecular Structure

The foundational step in any theoretical study is the determination of the molecule's equilibrium geometry. This is achieved through geometry optimization, a process that locates the minimum energy arrangement of atoms on the potential energy surface.

Why DFT for Geometry Optimization?

DFT functionals, particularly hybrid functionals like B3LYP, have demonstrated remarkable success in predicting the geometries of transition metal complexes with a high degree of accuracy.[5] The inclusion of some exact Hartree-Fock exchange in hybrid functionals often improves the description of metal-ligand bond distances and angles compared to pure DFT functionals.

Basis Set Selection: The Language of Electrons

The choice of basis set is crucial. For the metal ion, a basis set that includes effective core potentials (ECPs), such as the LANL2DZ, is often employed to reduce computational cost by treating the core electrons implicitly.[3][4] For the lighter atoms (S, N, C, H), Pople-style basis sets like 6-31G(d,p) or more flexible basis sets like Def2-TZVP are commonly used to provide a good description of the valence electrons involved in bonding.[2][5]

A Typical Computational Workflow:

Caption: A typical workflow for the geometry optimization of a metal complex using DFT.

Probing the Electronic Frontier: Molecular Orbital and Bonding Analysis

Once the optimized geometry is obtained, a wealth of information about the electronic structure and bonding can be extracted.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and electronic excitability.[3][6]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals. This allows for the quantification of charge transfer between the metal and the ligand and the assessment of the nature of the metal-ligand bonds (e.g., covalent vs. ionic character).

Pillar 2: Spectroscopic Properties - Bridging Theory and Experiment

A crucial aspect of theoretical studies is the ability to predict and interpret experimental spectroscopic data.

Vibrational Spectroscopy (FT-IR)

Theoretical frequency calculations can predict the vibrational modes of a molecule, which can be directly compared to experimental FT-IR spectra. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, a scaling factor is typically applied to improve the agreement with experiment. The analysis of the calculated vibrational modes allows for the unambiguous assignment of the experimentally observed absorption bands to specific molecular motions, such as the M-S and M-N stretching vibrations, which are direct probes of the metal-ligand bond strength.[3]

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules.[7] By calculating the vertical excitation energies and oscillator strengths, one can simulate the UV-Vis spectrum. This allows for the assignment of the observed absorption bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions within the metal center.[7][8]

Experimental Protocol: A Step-by-Step Guide to a DFT Calculation

The following provides a generalized protocol for performing a DFT calculation on a hypothetical [Ni(DCDTO)₂] complex using a computational chemistry software package.

-

Building the Initial Structure:

-

Construct the 3D structure of the [Ni(DCDTO)₂] complex. Initial bond lengths and angles can be estimated from known crystal structures of similar complexes.[9]

-

-

Choosing the Computational Method:

-

Select the B3LYP hybrid functional for the DFT calculation.

-

Assign the LANL2DZ basis set with its effective core potential to the Ni(II) ion.

-

Assign the 6-31G(d,p) basis set to the S, N, C, and H atoms.

-

-

Performing the Geometry Optimization:

-

Submit the calculation for geometry optimization. The software will iteratively adjust the atomic positions to find the lowest energy structure.

-

-

Frequency Calculation and Analysis:

-

Following the successful optimization, perform a frequency calculation at the same level of theory.

-

Verify that there are no imaginary frequencies, confirming that the optimized structure is a true minimum on the potential energy surface.

-

Analyze the calculated vibrational frequencies and compare them with experimental FT-IR data.

-

-

Electronic Structure and Spectral Simulation:

-

Perform a single-point energy calculation on the optimized geometry to obtain the molecular orbitals.

-

Run a TD-DFT calculation to simulate the UV-Vis spectrum and analyze the nature of the electronic transitions.

-

Pillar 3: Data Interpretation and Validation

The true power of theoretical studies lies in the synergy with experimental results. Theoretical data should not be viewed in isolation but rather as a tool to interpret and rationalize experimental observations.

Table 1: Predicted vs. Experimental Vibrational Frequencies for a Hypothetical [Ni(DCDTO)₂] Complex

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C=S) | 1050 | 1018 | 1015 | Thione C=S stretch |

| ν(C-N) | 1480 | 1436 | 1430 | C-N stretch |

| ν(Ni-S) | 420 | 407 | 405 | Nickel-Sulfur stretch |

| ν(Ni-N) | 350 | 339 | 335 | Nickel-Nitrogen stretch |

Scaling factor of 0.97 applied to the calculated frequencies.

Table 2: Calculated Electronic Transitions for a Hypothetical [Ni(DCDTO)₂] Complex

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength | Major Contribution | Assignment |

| 2.85 | 435 | 0.08 | HOMO -> LUMO | MLCT (Ni(d) -> DCDTO(π)) |

| 3.54 | 350 | 0.25 | HOMO-2 -> LUMO | Intra-ligand (π -> π) |

| 4.12 | 301 | 0.12 | HOMO -> LUMO+1 | MLCT (Ni(d) -> DCDTO(π*)) |

digraph "Metal_Ligand_Bonding" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];"Metal_d_orbitals" [label="Metal d-orbitals", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ligand_sigma_orbitals" [label="Ligand σ-orbitals", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ligand_pi_orbitals" [label="Ligand π-orbitals", fillcolor="#FBBC05", fontcolor="#202124"]; "Ligand_pi_star_orbitals" [label="Ligand π*-orbitals", fillcolor="#FBBC05", fontcolor="#202124"];

"Sigma_Bonding_MO" [label="σ-bonding MO", fillcolor="#F1F3F4", fontcolor="#202124"]; "Pi_Bonding_MO" [label="π-bonding MO", fillcolor="#F1F3F4", fontcolor="#202124"]; "Non_bonding_d" [label="Non-bonding d-orbitals", fillcolor="#F1F3F4", fontcolor="#202124"]; "Pi_Antibonding_MO" [label="π-antibonding MO", fillcolor="#F1F3F4", fontcolor="#202124"]; "Sigma_Antibonding_MO" [label="σ-antibonding MO", fillcolor="#F1F3F4", fontcolor="#202124"];

"Ligand_sigma_orbitals" -> "Sigma_Bonding_MO"; "Metal_d_orbitals" -> "Sigma_Bonding_MO"; "Ligand_pi_orbitals" -> "Pi_Bonding_MO"; "Metal_d_orbitals" -> "Pi_Bonding_MO"; "Metal_d_orbitals" -> "Non_bonding_d"; "Ligand_pi_star_orbitals" -> "Pi_Antibonding_MO"; "Metal_d_orbitals" -> "Pi_Antibonding_MO"; "Ligand_sigma_orbitals" -> "Sigma_Antibonding_MO"; "Metal_d_orbitals" -> "Sigma_Antibonding_MO"; }

Caption: A simplified molecular orbital diagram illustrating the metal-ligand bonding interactions in a DCDTO complex.

Conclusion and Future Directions

Theoretical studies provide an indispensable lens through which to view the complex world of this compound metal complexes. By combining robust computational methodologies with careful experimental validation, researchers can gain a deep and predictive understanding of their structure, bonding, and reactivity. Future theoretical work in this area could explore the reaction mechanisms of catalytic processes involving these complexes, the design of novel DCDTO derivatives with tailored electronic properties, and the investigation of their behavior in different solvent environments. The continued synergy between theory and experiment will undoubtedly unlock the full potential of this fascinating class of coordination compounds.

References

- M.A.Abou Taleb, L. Labib, M.F. Iskander. Reactivity of some coordinated ligands containing sulphur towards nucleophilic substitution reactions—III. Reaction of [(1-phenylethanediylidine bis-S-methylhydrazinecarbodithioate) NNS ... Synthesis, Stereochemistry, and Solution Dynamics of Heterobimetallic Complexes with Metals Connected by Dithioxamides in κ-S,S' κ-N,N' Binucleation Mode. The Molecular Structure of [2-(Diphenylphosphino)pyridine-Pt-Cl-(μ-N,N'- dibenzyldithioxbisamidato-κ-S,S'-Pt-κ-N,N'-Pd)(η3-allyl)Pd]. Organometallics 2000, 19 (13) , 2462-2469. https://doi.org/10.1021/om990979w

-

Synthesis, Characterization, Biological Evaluation, DFT Calculations, and Molecular Docking Study of Transition Metal Complexes Derived From a Schiff Base Ligand - PMC. (n.d.). PubMed Central. [Link]

-

Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O- - Digital Commons @ Michigan Tech. (2024, February 29). [Link]

-

Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3 - PMC. (n.d.). National Institutes of Health. [Link]

-

Synthesis, Characterisation, DFT Study and Biological Evaluation of Complexes Derived from Transition Metal and Mixed Ligands. (2024, February 13). MDPI. [Link]

-

DFT and TD-DFT Study of [Tris(dithiolato)M] Complexes[M= Cr, Mn and Fe]. (n.d.). [Link]

-

Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-Schiff base and its trivalent metal complexes. (2024, March 11). ResearchGate. [Link]

-

Synthesis, Characterization and Biological Activity of Novel Metal Complexes Derived from Cyclohexylthiosemicarbazide. (2025, March 1). [Link]

-

(PDF) Synthesis Characterization and Biological Activity Study of New Schiff and Mannich Bases and Some Metal Complexes Derived from Isatin and Dithiooxamide. (2025, August 6). ResearchGate. [Link]

-

Spectroscopy analysis and computational chemistry: Liquid-assisted mechanochemical synthesis of new heteroleptic copper complexes with pyridine. (2025, September 30). [Link]

-

Spectroscopic and DFT study of a glutamic acid Nd(III) complex. (2025, June 30). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization, Biological Evaluation, DFT Calculations, and Molecular Docking Study of Transition Metal Complexes Derived From a Schiff Base Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. amecj.com [amecj.com]

- 7. banglajol.info [banglajol.info]

- 8. Spectroscopic and DFT study of a glutamic acid Nd(III) complex | European Journal of Chemistry [eurjchem.com]

- 9. pubs.acs.org [pubs.acs.org]

N,N'-Dicyclohexyldithiooxamide: A Comprehensive Technical Guide to its Discovery and Scientific History

Introduction

N,N'-Dicyclohexyldithiooxamide, a symmetrically disubstituted derivative of dithiooxamide, represents a fascinating molecule at the intersection of coordination chemistry, analytical science, and materials development. While its parent compound, dithiooxamide (historically known as rubeanic acid), has a well-documented history as a vibrant chelating agent, the specific trajectory of the dicyclohexyl derivative is more nuanced, embedded within the broader exploration of N,N'-disubstituted dithiooxamides. This guide provides an in-depth technical exploration of the discovery, synthesis, and historical development of this compound, tailored for researchers, scientists, and professionals in drug development.

Early Investigations and the Genesis of N,N'-Disubstituted Dithiooxamides

The journey to understanding this compound begins with its foundational precursor, dithiooxamide. First recognized for its intense coloration upon complexation with metal ions like copper, cobalt, and nickel, dithiooxamide quickly became a staple in analytical chemistry.[1] The inherent reactivity of the amide protons in dithiooxamide spurred further investigation into the synthesis and properties of its N,N'-disubstituted derivatives.

A pivotal moment in the systematic study of these derivatives was documented in a 1961 publication in The Journal of Organic Chemistry. This work detailed methodologies for the preparation of a variety of N,N'-disubstituted dithiooxamides, laying the groundwork for the synthesis of compounds like the dicyclohexyl variant.

Synthetic Pathways to this compound

The synthesis of this compound can be approached through several methodologies, primarily revolving around the reaction of cyanogen with cyclohexylamine or the modification of dithiooxamide itself.

From Cyanogen and Cyclohexylamine: A Direct Approach

The direct reaction of cyanogen gas with primary or secondary amines provides a potential route to N,N'-disubstituted dithiooxamides. Historically, the reaction of cyanogen with secondary aliphatic amines has been shown to yield N-substituted cyanoformamidines. While not a direct route to dithiooxamides, this demonstrates the reactivity of cyanogen with amines, which can be steered towards the desired product under specific conditions, such as the presence of a sulfur source. The direct synthesis from cyanogen and a water-soluble sulfhydrate source is a known method for producing the parent dithiooxamide.[2]

A plausible pathway for the synthesis of this compound involves the reaction of cyanogen with cyclohexylamine in the presence of a suitable sulfurizing agent.

Conceptual Experimental Protocol: Synthesis from Cyanogen and Cyclohexylamine

-

Reaction Setup: A solution of cyclohexylamine in an inert solvent (e.g., toluene) is prepared in a reaction vessel equipped with a gas inlet, stirrer, and temperature control.

-

Introduction of Reactants: A stream of cyanogen gas and hydrogen sulfide gas are bubbled through the cyclohexylamine solution at a controlled rate.

-

Reaction Conditions: The reaction is typically carried out at a low temperature to control the exothermic nature of the reaction and minimize side product formation.

-

Product Isolation: The precipitated this compound is collected by filtration, washed with a suitable solvent to remove unreacted starting materials and byproducts, and dried.

The Willgerodt-Kindler Reaction: A Versatile Method